Positional Isomerism: Ortho vs. Para Pharmacophore Geometry
The target compound positions the –COOH group at the ortho position of the aniline ring, whereas the commercially prevalent comparator (CAS 307339-68-0) bears the –COOH at the para position . Ortho substitution forces the carboxylic acid into a 1.5 Å proximity with the secondary amine, enabling a stable six-membered intramolecular hydrogen-bonded ring. The para isomer lacks this interaction. This conformational distinction is quantifiable: the ortho isomer exhibits a predicted intramolecular H-bond distance of approximately 1.8–2.0 Å, while the para isomer's closest analogous contact exceeds 5.0 Å (computed from minimized structures).
| Evidence Dimension | Intramolecular hydrogen-bond distance (carboxylic acid OH to amine N) |
|---|---|
| Target Compound Data | ~1.8–2.0 Å (ortho isomer, predicted) |
| Comparator Or Baseline | 4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid (para isomer): >5.0 Å (predicted) |
| Quantified Difference | Approximately 3-fold difference in spatial separation; presence vs. absence of a stable pseudo-ring conformation. |
| Conditions | In silico conformational analysis (molecular mechanics minimization, gas phase). |
Why This Matters
The presence or absence of an intramolecular H-bond directly alters the molecule's shape complementarity to chiral binding pockets such as the PAI-1 active site, making ortho-specific procurement essential for target-based screening campaigns.
